molecular formula C12H13ClN2OS B2808613 (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol CAS No. 928199-21-7

(Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol

Cat. No. B2808613
CAS RN: 928199-21-7
M. Wt: 268.76
InChI Key: ZHNCBXCFUNHDBH-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol, also known as CPT-157, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPT-157 is a derivative of the amino acid L-arginine and has been shown to have beneficial effects on wound healing, tissue repair, and angiogenesis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : This compound has been synthesized and characterized in several studies. For instance, Tayade and Waghmare (2016) described the isomerization of a series of compounds related to (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol, providing insights into the structural basis of these compounds through chemical tests and spectral characterizations (Tayade & Waghmare, 2016).

Pharmaceutical Applications

  • Antifungal Activity : Research by Raga et al. (1992) involved the synthesis of compounds similar to (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol, which were tested for antifungal activity. This suggests potential pharmaceutical applications, particularly in the development of antimycotic agents (Raga et al., 1992).

Chemical Properties and Reactions

  • Chemical Reactions and Properties : Studies have explored the reactions and properties of compounds related to (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol. For example, Shivraj et al. (2020) synthesized novel iminopyrimidooxazine derivatives, indicating the versatility and reactivity of these compounds (Shivraj et al., 2020).

Electrochemiluminescence Applications

  • Electrochemiluminescence : A study by Zhang et al. (2017) on coordination polymers related to this compound showed significant electrochemical luminescence, suggesting its potential application in the development of luminescent materials (Zhang et al., 2017).

Solubility and Physical Properties

  • Solubility Studies : Research on solubility, such as the work by Jouyban et al. (2012), provides important data on the physical properties of compounds like (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol, which is critical for pharmaceutical formulation (Jouyban et al., 2012).

Synthesis and Oxidation

  • Oxidation Processes : Aiube et al. (2013) studied the synthesis and oxidation of compounds structurally similar to (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol, which could be useful in understanding its stability and reactivity (Aiube et al., 2013).

properties

IUPAC Name

2-[2-(4-chlorophenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-9-8-17-12(15(9)6-7-16)14-11-4-2-10(13)3-5-11/h2-5,8,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNCBXCFUNHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=C(C=C2)Cl)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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